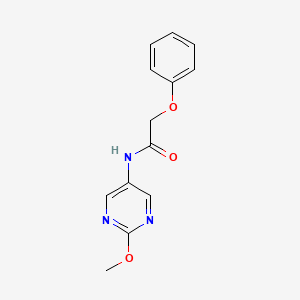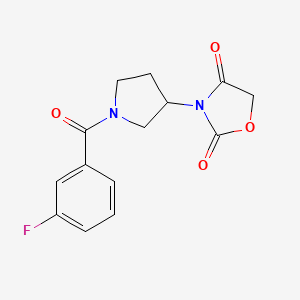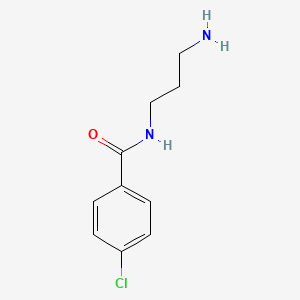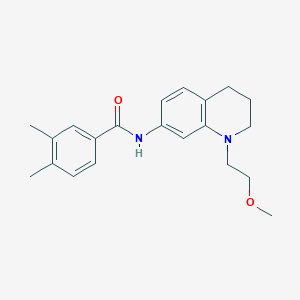
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For example, 2-methoxyethyl compounds can be synthesized through the reaction of methanol with ethylene oxide . Tetrahydroquinoline derivatives can be synthesized through Povarov reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2-methoxyethyl group would contribute an ether functional group, the tetrahydroquinoline would contribute a nitrogen-containing heterocyclic structure, and the dimethylbenzamide would contribute an amide functional group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The ether group in the 2-methoxyethyl part might undergo reactions such as cleavage under acidic conditions. The tetrahydroquinoline part might undergo electrophilic substitution reactions at the aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and amide groups might increase its polarity and influence its solubility in different solvents .
Applications De Recherche Scientifique
Sigma-2 Receptor Probes
Sigma-2 Receptor Affinity : N-derivatives of tetrahydroquinoline have been synthesized and used as sigma-2 receptor probes. One such compound, RHM-1, demonstrated a higher affinity for sigma2 receptors compared to its analogs, suggesting potential applications in studying sigma2 receptors in vitro (Xu et al., 2005).
Chemical Synthesis and Catalysis
Rh(III)-Catalyzed Olefination : N-methoxybenzamides, structurally similar to the given compound, have been used in Rh(III)-catalyzed oxidative olefination, highlighting their role in selective and high-yielding chemical synthesis processes (Rakshit et al., 2011).
Derivative Synthesis
Synthesis of Dicarbamates : Tetrahydroquinoline derivatives have been synthesized, such as dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates, demonstrating the versatility of tetrahydroquinoline in producing various chemical entities (White & Baker, 1990).
Biological Characterization
Alkaloid Characterization from Plants : A major alkaloid structurally related to tetrahydroquinoline, isolated from Hammada scoparia leaves, was characterized using NMR spectroscopy and X-ray crystallographic techniques. This underlines the natural occurrence and importance of tetrahydroquinoline derivatives in biological systems (Jarraya et al., 2008).
Pharmaceutical Development
Potential Anticonvulsant Activity : N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have been identified with high affinity and good anticonvulsant activity in animal models through high-throughput screening and SAR studies, indicating their potential in pharmaceutical development (Chan et al., 1998; Chan et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions involving this compound could be diverse, depending on its properties and potential applications. For example, if it shows biological activity, it could be studied further for potential therapeutic applications . If it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-6-7-18(13-16(15)2)21(24)22-19-9-8-17-5-4-10-23(11-12-25-3)20(17)14-19/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKMAOMAKPACOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-{[1-(2-furoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2652186.png)

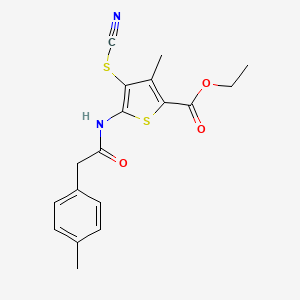
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)
![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)


